3-O-Methylfluorescein

描述

Contextualization of Fluorescein (B123965) Derivatives in Modern Bioanalytical Methodologies

Fluorescein and its derivatives are a cornerstone of modern bioanalytical methodologies, prized for their strong fluorescence and versatility. mdpi.com These compounds are extensively used as fluorescent probes and labels in a wide array of applications, from immunoassays to cellular imaging. mdpi.comnih.gov In aqueous solutions, fluorescein's absorption and emission are highly dependent on pH, a property that has been harnessed for pH sensing in biological environments. researchgate.net

The core structure of fluorescein, a xanthene dye, can be chemically modified to create derivatives with tailored properties. researchgate.net These modifications can alter characteristics such as solubility, photostability, and, crucially, specificity towards certain enzymes or biomolecules. researchgate.netsmolecule.com This adaptability has led to the development of "OFF-ON" fluorescent probes, where a non-fluorescent derivative becomes highly fluorescent upon a specific biochemical reaction, such as enzymatic cleavage. uq.edu.au This principle is fundamental to many sensitive and selective bioassays. uq.edu.aunih.gov Modern techniques like fluorescence polarization immunoassay (FPIA) frequently rely on fluorescein derivatives to detect a wide range of analytes, from small molecules to large proteins. mdpi.com

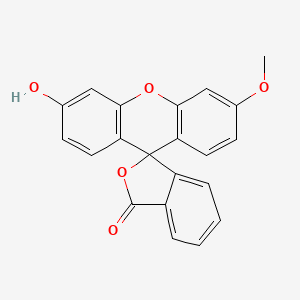

Significance of 3-O-Methylfluorescein as a Core Fluorophore in Research

Among the numerous fluorescein derivatives, this compound (OMF) stands out as a significant fluorophore in biochemical research. vwr.com Its chemical structure features a methoxy (B1213986) group at the 3-position of the fluorescein core, which imparts unique characteristics. smolecule.com This modification allows for the creation of highly specific fluorogenic substrates. nih.gov In its non-derivatized form, OMF is a fluorescent compound. vwr.com However, when it is part of a larger, non-fluorescent molecule, such as this compound phosphate (B84403) (OMFP) or this compound sulfate (B86663) (MFS), it acts as a latent fluorophore. nih.gov

The significance of OMF lies in its role as the fluorescent reporter molecule that is released upon enzymatic activity. vwr.comchemodex.com The enzymatic cleavage of the phosphate or sulfate group from OMFP or MFS, respectively, liberates the highly fluorescent OMF. nih.gov This conversion from a non-fluorescent (or weakly fluorescent) substrate to a strongly fluorescent product provides a clear and measurable signal that is directly proportional to the rate of the enzymatic reaction. This "turn-on" fluorescence mechanism is the basis for its use in continuous, real-time monitoring of enzyme kinetics. nih.gov

Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₁₄O₅ |

| Molecular Weight | 346.33 g/mol |

| Excitation Maximum | ~485 nm |

| Emission Maximum | ~525 nm |

| Appearance | Light red to brown powder |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Methanol |

Data sourced from multiple chemical suppliers and research articles. vwr.comlookchem.com

Overview of Key Research Paradigms Utilizing this compound

The unique properties of this compound and its derivatives have established their use in several key research paradigms, primarily centered on enzyme characterization and high-throughput screening.

Enzyme Assays: A primary application of OMF-based substrates is in the sensitive detection and kinetic analysis of various enzymes.

Phosphatase Assays: this compound phosphate (OMFP) is a widely used fluorogenic substrate for a variety of phosphatases, including alkaline phosphatases and protein tyrosine phosphatases like PTEN. The hydrolysis of the phosphate group by these enzymes yields the fluorescent OMF, allowing for the quantification of enzyme activity.

Sulfatase Assays: Similarly, this compound-sulfate (MFS) serves as a fluorogenic probe for sulfatase activity. nih.gov The enzymatic removal of the sulfate group generates a fluorescent signal, enabling the study of this class of enzymes. nih.gov

Cytochrome P450 Assays: this compound itself can be used as a selective fluorometric substrate for certain cytochrome P450 (CYP) enzymes, such as CYP2C19 and CYP1A1. vwr.com The metabolism of OMF by these enzymes leads to a change in fluorescence, providing a tool to study drug metabolism and enzyme inhibition. smolecule.com

ATPase Assays: OMFP has been successfully employed as a fluorescent substrate to study plasma membrane Ca²⁺-ATPase. nih.gov The hydrolysis of OMFP by this enzyme, which supports Ca²⁺ transport, can be monitored continuously through the resulting fluorescence, providing insights into the enzyme's reaction cycle. nih.gov

Detailed Research Findings for OMFP in Enzyme Assays

| Enzyme | Key Finding | Reference |

| Plasma Membrane Ca²⁺-ATPase | OMFP hydrolysis supports Ca²⁺ transport and serves as a continuous fluorescent marker for enzyme activity. | nih.gov |

| Na⁺/K⁺-ATPase | OMFP exhibits a lower Michaelis constant (Km) and a higher maximum velocity (Vmax) compared to standard substrates, indicating higher affinity and faster turnover. | smolecule.com |

| PTEN (Phosphatase and tensin homolog) | OMFP is a suitable substrate for assessing PTEN activity and for screening potential inhibitors. | |

| Alkaline Phosphatase (marine) | OMFP is used to quantify alkaline phosphatase activity in marine environments through sensitive fluorescence detection. |

High-Throughput Screening (HTS): The fluorogenic nature of OMF derivatives makes them highly suitable for high-throughput screening (HTS) applications. HTS assays are used to rapidly test large numbers of chemical compounds for their ability to inhibit or activate specific enzymes. The simplicity and sensitivity of fluorescence-based assays using substrates like OMFP allow for the efficient identification of potential drug candidates and modulators of enzyme activity in a multiwell plate format. uef.fi

Structure

3D Structure

属性

IUPAC Name |

3'-hydroxy-6'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5/c1-24-13-7-9-17-19(11-13)25-18-10-12(22)6-8-16(18)21(17)15-5-3-2-4-14(15)20(23)26-21/h2-11,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXNYSZNOWTPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593129 | |

| Record name | 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65144-30-1 | |

| Record name | 3'-Hydroxy-6'-methoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 O Methylfluorescein

Advanced Synthesis of 3-O-Methylfluorescein from Precursors

The synthesis of this compound typically begins with the parent molecule, fluorescein (B123965). The primary transformation involves the selective methylation of one of the hydroxyl groups on the xanthene core.

Methylation Reactions and Optimization for High Purity

The core of synthesizing this compound lies in the methylation of fluorescein. This process is often achieved by reacting fluorescein with a methylating agent in the presence of a base. Common methylating agents include methyl iodide or dimethyl sulfate (B86663). smolecule.com The choice of base, such as potassium carbonate, is crucial for the reaction's success. smolecule.com

Optimization of the reaction conditions is critical to maximize the yield and purity of the desired mono-methylated product and to minimize the formation of di-methylated and other byproducts. Factors influencing the outcome include the choice of solvent, base, and the equivalents of the alkylating agent. mdpi.com For instance, dimethylformamide (DMF) has been identified as a suitable solvent. mdpi.comrsc.org The use of cesium carbonate as a base and a specific amount of methyl iodide (30 equivalents) has been shown to improve the product ratio. mdpi.com Furthermore, the addition of a phase transfer catalyst, such as 18-crown-6 (B118740) ether and tetrabutylammonium (B224687) bromide (TBAB), can significantly enhance the methylation yield. mdpi.com A solventless ball-milling technique has also been explored as an efficient and environmentally friendly alternative, offering reduced reaction times and high yields. mdpi.com

One documented method involves adding methyl iodide to a mixture of fluorescein and potassium carbonate in DMF at room temperature. rsc.org After a 24-hour reaction period, the mixture is diluted with water, and the resulting precipitate is filtered. rsc.org

Purification Techniques in the Synthesis of this compound

Following the synthesis, purification is a critical step to isolate this compound of high purity. Common techniques include recrystallization and chromatography. smolecule.com Column chromatography using silica (B1680970) gel is a frequently employed method. rsc.orgnih.gov The choice of eluent is crucial for effective separation. For example, a mixture of ethyl acetate (B1210297) and hexanes has been used successfully. nih.gov Another approach involves using a gradient of dichloromethane (B109758) and methanol. rsc.org High-performance liquid chromatography (HPLC) is also utilized to confirm the purity of the final product, often exceeding 95%. mdpi.com

Design and Synthesis of this compound-Based Fluorogenic Substrates

This compound serves as a platform for creating fluorogenic substrates, which are non-fluorescent molecules that become fluorescent after an enzymatic reaction. This "turn-on" mechanism is highly valuable for detecting and quantifying enzyme activity. The single modifiable hydroxyl group on this compound allows it to be "locked" in a non-fluorescent lactone form. nih.gov

Phosphorylated Derivatives (e.g., this compound Phosphate)

This compound phosphate (B84403) (OMFP) is a key derivative used as a fluorogenic substrate for various phosphatases. bioneer.com The synthesis of OMFP starts with this compound as the precursor. Enzymatic hydrolysis of the phosphate group by a phosphatase releases the highly fluorescent this compound (OMF). bioneer.comchemodex.com

OMFP has been utilized in assays for a range of phosphatases, including:

Plasma Membrane Ca2+-ATPase smolecule.com

Protein Tyrosine Phosphatases nih.gov

Dual specificity mitogen-activated protein kinase phosphatase, MKP-4 nih.gov

Serine/Threonine Protein Phosphatases Types 1 and 5 (PP1C and PP5C) nih.gov

Suppressor of TCR Signaling (Sts-1) family of proteins nih.gov

The hydrolysis of OMFP to OMF can be monitored by measuring the increase in fluorescence, typically with an excitation wavelength around 485 nm and an emission wavelength around 525 nm. chemodex.com

Sulfated Derivatives (e.g., this compound Sulfate)

This compound sulfate (MFS) is another important fluorogenic substrate designed to detect sulfatase activity. nih.gov The synthesis of MFS is a one-step process involving the sulfation of the phenolic group of this compound using sulfur trioxide trimethylamine. nih.gov MFS itself is colorless and non-fluorescent. nih.gov However, upon enzymatic hydrolysis by a sulfatase, it releases the fluorescent this compound. nih.gov

MFS has been validated as a substrate for sulfatases from various sources, including Aerobacter aerogenes, Helix pomatia, and abalone entrails. nih.gov For the sulfatase from A. aerogenes, the kinetic parameters have been determined, with a Vmax of 1.25 ± 0.08 pmoles/sec and a KM of 598 ± 67 µM. nih.gov

Other Chemically Modified Derivatives for Specific Applications

Beyond phosphorylation and sulfation, other chemical modifications of this compound have been developed for specific applications. For example, it has been used as a reactant in the creation of multifunctional phosphate-based inorganic-organic hybrid nanoparticles. cymitquimica.comlookchem.com Additionally, derivatives of this compound have been synthesized to act as fluorescent H2S donors, releasing hydrogen sulfide (B99878) along with a fluorescent signal upon activation by biological thiols. nih.gov These modifications expand the utility of the this compound scaffold for diverse research purposes.

| Parameter | Value | Source |

| This compound Sulfate (MFS) Kinetic Parameters (with A. aerogenes sulfatase) | ||

| Vmax | 1.25 ± 0.08 pmoles/sec | nih.gov |

| KM | 598 ± 67 µM | nih.gov |

| Fluorescence Properties of this compound (OMF) | ||

| Excitation Wavelength | ~485 nm | chemodex.com |

| Emission Wavelength | ~525 nm | chemodex.com |

| Purity of Synthesized this compound | ||

| Purity (via HPLC) | >95% | mdpi.com |

Strategies for Enhancing Cellular Retention and Bioconjugation

The utility of this compound and its derivatives as fluorescent probes in cellular biology is critically dependent on two key factors: their ability to be retained within the cell to provide a stable signal over time, and their capacity to be attached to specific biomolecules for targeted analysis. Various chemical strategies have been developed to address these challenges, transforming the basic fluorophore into a sophisticated tool for cellular imaging and assays.

Enhancing Cellular Retention

A primary limitation of many small-molecule fluorescent probes, including fluorescein derivatives, is their tendency to leak out of cells after initial loading. This reduces the signal intensity during prolonged imaging experiments. To overcome this, several derivatization strategies focus on modifying the probe's structure to trap it within the intracellular environment.

Introduction of Charged Moieties: A well-established method to improve cellular retention is to increase the net charge of the molecule once it is inside the cell. The addition of anionic functional groups, such as carboxylates or sulfonates, significantly reduces the molecule's ability to passively diffuse back across the lipid-rich cell membrane. researchgate.net While this compound itself lacks a site for straightforward introduction of such groups without altering its core properties, derivatives can be designed to incorporate these features.

Phosphonate (B1237965) Derivatives and Ester Masking: A highly effective strategy involves the use of phosphonate groups. Researchers have synthesized 3-phosphonofluoresceins, which demonstrate superior properties compared to their carboxylated counterparts. chemrxiv.org To facilitate entry into the cell, the highly charged phosphonic acid is masked by esterification, often creating a bis-acetoxymethyl (AM) ester. This uncharged, cell-permeable version of the probe readily diffuses across the cell membrane. Once inside the cell, ubiquitous intracellular esterase enzymes cleave the AM esters, regenerating the charged phosphonic acid. This process effectively traps the fluorescent probe inside the cell. chemrxiv.org

Table 1: Comparison of Cellular Retention for Phosphonate vs. Carboxylate Fluorescein Derivatives Data sourced from studies on HEK293T cells. chemrxiv.org

| Feature | FCl-AM (Carboxylate Derivative) | 4-AM open (Phosphonate Derivative) |

|---|---|---|

| Relative Cellular Brightness | 1.0x (baseline) | ~6.0x |

| Fluorescence After 3 Washes | 8% of original intensity | 89% of original intensity |

| Improvement in Retention | - | >11-fold |

| Overall Fluorescence Enhancement | - | ~70-fold |

Amphiphilic and Polymeric Structures: Another approach involves creating amphiphilic structures by attaching lipophilic moieties, such as long alkyl chains, to the fluorophore. uq.edu.au These "greasy" tails act as anchors, inserting themselves into the lipid bilayer of the plasma membrane or intracellular organelle membranes. This anchoring slows the molecule's diffusion and exit from the cell. Combining these lipophilic anchors with hydrophilic groups can further refine the probe's localization and retention time. uq.edu.au

Bioconjugation Strategies

To move beyond general cellular staining and enable targeted imaging, this compound derivatives must be covalently linked to specific biological molecules like proteins, peptides, or antibodies. This process, known as bioconjugation, relies on the introduction of a reactive functional group onto the fluorophore that can form a stable bond with a target molecule under biologically compatible conditions.

Amine-Reactive Conjugation: The most common bioconjugation strategy targets primary amines, such as the side chain of lysine (B10760008) residues found abundantly in proteins. This is typically achieved by modifying a derivative of the fluorophore (e.g., one containing a carboxylic acid) to create an N-hydroxysuccinimide (NHS) ester. NHS-esters are highly reactive towards unprotonated amines, forming a stable amide bond. uq.edu.aumdpi.com

Click Chemistry: "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for bioconjugation. acs.org In this strategy, a derivative of this compound is synthesized to contain either an azide (B81097) or a terminal alkyne group. The target biomolecule is separately modified to bear the complementary functional group. When mixed in the presence of a copper(I) catalyst, the two molecules are "clicked" together, forming a stable triazole linkage. acs.org This method's high specificity and reliability make it ideal for complex biological systems.

Diels-Alder Cycloaddition: A more recent bioconjugation technique employs the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form a stable cyclohexene (B86901) ring. google.com This reaction can proceed under mild conditions suitable for biological molecules. For this to be applied, a derivative of this compound would be functionalized with a diene, which can then specifically react with a dienophile-modified protein or other molecule of interest. google.com

Table 2: Overview of Bioconjugation Strategies for Fluorescein Derivatives

| Strategy | Reactive Group on Probe | Target on Biomolecule | Resulting Linkage |

|---|---|---|---|

| Amine-Reactive Coupling | N-hydroxysuccinimide (NHS) Ester | Primary Amine (e.g., Lysine) | Amide |

| Click Chemistry (CuAAC) | Azide or Terminal Alkyne | Terminal Alkyne or Azide | 1,2,3-Triazole |

| Diels-Alder Reaction | Diene | Dienophile | Cyclohexene |

Advanced Spectroscopic Characterization and Fluorescence Mechanisms of 3 O Methylfluorescein

Photophysical Properties and Fluorescence Quantum Yield Enhancements

3-O-Methylfluorescein is an enhanced xanthene dye that exhibits notable photophysical characteristics. nih.gov A key feature of this compound is its ability to be rendered non-fluorescent in its lactone form through a single modification, making it an excellent "turn-on" fluorescent probe. nih.gov The hydrolysis of a non-fluorescent derivative, such as this compound phosphate (B84403) (MFP) or this compound sulfate (B86663) (MFS), to this compound results in a significant increase in fluorescence. nih.gov

The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a critical parameter. For this compound, the quantum yield has been reported to be 0.45. nih.gov This value signifies a high efficiency of converting absorbed light into emitted fluorescent light. The significant change in quantum yield upon hydrolysis from a non-fluorescent precursor (Φ ≤ 0.01 for MFS) to the highly fluorescent this compound makes it an exceptionally high-contrast probe. nih.gov This property is advantageous for applications requiring low background fluorescence and high sensitivity. nih.gov The brightness of a fluorescent sensor, which is the product of its extinction coefficient and quantum yield, is a crucial factor for its effectiveness, particularly in biological applications where minimizing probe concentration is often necessary. nih.gov

The photophysical properties of this compound and its derivatives are summarized in the table below:

| Compound | Form | Fluorescence | Quantum Yield (Φ) |

| This compound (MF) | Hydrolyzed | Bright Green | 0.45 nih.gov |

| This compound Sulfate (MFS) | Spirolactonized | Non-fluorescent | ≤ 0.01 nih.gov |

Wavelength Dependence in Excitation and Emission Spectra of this compound

The excitation and emission spectra of a fluorophore are fundamental to its characterization and application. evidentscientific.com For this compound, the maximum excitation and emission wavelengths are key identifiers. The process involves the absorption of light at a specific wavelength (excitation) and the subsequent emission of light at a longer wavelength. angtech.com

The reported excitation and emission maxima for this compound are approximately 472 nm and 510 nm, respectively. nih.gov However, these values can be influenced by the experimental conditions. For instance, when used as a product of enzymatic hydrolysis of this compound phosphate (OMFP), the resulting O-methylfluorescein (OMF) is detected at an excitation of 485 nm and an emission of 525 nm. chemodex.com This phenomenon, where the emitted light has a longer wavelength than the absorbed light, is known as the Stokes shift. evidentscientific.com

The environment, such as the solvent and pH, can significantly impact the spectral properties of fluorescein (B123965) and its derivatives. researchgate.net While detailed studies on the specific solvent effects on this compound's spectra are not extensively documented in the provided results, the general principles for fluorescein dyes would apply. Changes in the cellular environment during different phases of the cell cycle have been shown to cause wavelength-dependent changes in the fluorescein emission and excitation polarization spectra. nih.gov The concentration of the fluorophore can also affect the spectra, though in some cases, no significant concentration dependence is observed, suggesting the absence of aggregation effects. researchgate.net

The following table summarizes the reported excitation and emission wavelengths for this compound under different contexts:

| Context | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| General | 472 nm nih.gov | 510 nm nih.gov |

| Product of OMFP hydrolysis | 485 nm chemodex.com | 525 nm chemodex.com |

Tautomerism and Ionization States in Relation to Fluorescence Modulation

The fluorescence of fluorescein and its derivatives is intricately linked to their molecular structure, which can exist in different tautomeric and ionization states depending on the pH and solvent environment. researchgate.netmdpi.com Tautomerism involves the interconversion of structural isomers, which for fluorescein dyes often includes lactone, zwitterionic, and quinonoid forms. researchgate.netbyjus.com

In the case of this compound, the non-fluorescent form is a colorless spirolactone. nih.gov The equilibrium between this lactone and the fluorescent open quinonoid form is a key aspect of its function as a "turn-on" probe. The methylation at the 3-O position influences this equilibrium.

The ionization state, determined by the protonation or deprotonation of functional groups, also plays a crucial role. For fluorescein dyes with a carboxylic acid group, the protolytic equilibria can be complex, involving multiple steps. researchgate.netmdpi.com The absorption spectra of the zwitterionic and quinonoidal tautomers are similar to those of the cation and anion, respectively. researchgate.net The dissociation of the carboxylic group typically leads to a slight hypsochromic (blue) shift in the absorption band. researchgate.net While the specific pKa values for this compound are not detailed in the provided search results, the general principles of fluorescein chemistry suggest that its fluorescence is pH-dependent.

The predominant tautomeric forms of fluorescein dyes can be influenced by the solvent. In water, fluorescein exists in an equilibrium of zwitterionic, quinonoid, and lactonic forms. researchgate.net The study of methyl ether of fluorescein in water and aqueous ethanol (B145695) has shown the presence of these different tautomers. researchgate.net

Investigating Structural-Photophysical Relationships through Spectroscopic Techniques

The relationship between the chemical structure of a fluorophore and its photophysical properties is fundamental to understanding and designing fluorescent probes. Spectroscopic techniques are essential tools for these investigations. For this compound, its rigid, coplanar structure is a key contributor to its strong fluorescence.

The introduction of a methyl group at the 3-O position is a critical structural modification that distinguishes it from the parent fluorescein molecule. This methylation locks one of the hydroxyl groups, preventing its ionization and altering the electronic structure, which in turn affects the absorption and emission properties. This is a common strategy to create fluorogenic probes where enzymatic or chemical cleavage of a protecting group from the remaining hydroxyl group "turns on" the fluorescence.

Derivatives of this compound, such as this compound phosphate (MFP), are designed as fluorogenic substrates. The dephosphorylation of MFP by phosphatase enzymes yields the highly fluorescent this compound, which can be monitored using fluorescence spectroscopy. This structural change from a phosphate ester to a hydroxyl group is directly linked to the dramatic change in fluorescence, providing a sensitive method for enzyme activity assays.

Spectroscopic analysis, including absorption and fluorescence spectroscopy, is used to characterize these structural and photophysical changes. pnas.org For example, the hydrolysis of OMFP to OMF is monitored by measuring the change in fluorescence units over time. These techniques allow for the real-time monitoring of enzymatic reactions and the quantification of enzyme kinetics.

Applications of 3 O Methylfluorescein and Its Derivatives in Enzymology and Biochemical Assays

Fluorometric Assays for Phosphatase Activity

The core principle of these assays lies in the enzymatic hydrolysis of a phosphate (B84403) ester bond in a non-fluorescent substrate to produce a fluorescent product. 3-O-Methylfluorescein phosphate (OMFP) is a widely used substrate in this context. nih.gov

The fluorogenic substrate this compound phosphate (MFP) is frequently employed to quantify the activity of alkaline phosphatase (AP). This enzyme is produced by many microorganisms, particularly in marine environments, when phosphate becomes a limiting nutrient. researchgate.net The assay is based on the hydrolysis of the monophosphate ester bond of MFP, which results in a fluorescent product. researchgate.net

In a typical assay, MFP is dissolved in a solvent like DMSO to create a stock solution, which is then diluted into a buffer for the enzymatic reaction. The reaction can be monitored continuously, providing real-time kinetic data. For instance, in studies of alkaline phosphatase from marine environments, MFP concentrations for kinetic investigations can range from 0.1 to 50 µM. The amount of fluorophore produced is quantified by creating a calibration curve with known concentrations of fluorescein (B123965) standards. This method has proven to be highly sensitive and provides a linear response over a range of phosphatase concentrations.

Table 1: Experimental Conditions for Alkaline Phosphatase Assay

| Parameter | Value | Source |

|---|---|---|

| Substrate | This compound phosphate (MFP) | |

| Stock Solution | 500 µM in DMSO | |

| Routine Assay Concentration | 10 µM |

This compound phosphate (OMFP) is also utilized as a substrate for dual-specificity protein phosphatases (DUSPs), such as DUSP22. mdpi.comresearchgate.net The assay is based on the dephosphorylation of OMFP by DUSP22, which releases the highly fluorescent product this compound (3-OMF). mdpi.comresearchgate.net This allows for the analysis of DUSP22 activity and the screening of its inhibitors. mdpi.comresearchgate.net

For example, a droplet-based microfluidic platform has been developed for high-throughput analysis of DUSP22 activity and its inhibition. mdpi.comresearchgate.net In this system, the enzymatic reaction is carried out in picoliter-sized droplets, significantly reducing the required sample volume. mdpi.comresearchgate.net The fluorescence intensity, corresponding to the amount of 3-OMF produced, is measured to determine the enzyme's activity. mdpi.comresearchgate.net This method has been used to determine the half-maximal inhibitory concentration (IC50) of inhibitors like ethyl-3,4-dephostatin (B12061211) for DUSP22. mdpi.comresearchgate.net

Table 2: DUSP22 Inhibition Assay Parameters

| Parameter | Value | Source |

|---|---|---|

| Enzyme | DUSP22 | mdpi.comresearchgate.net |

| Substrate | This compound phosphate (OMFP) | mdpi.comresearchgate.net |

| Inhibitor Example | ethyl-3,4-dephostatin | mdpi.comresearchgate.net |

The lipid phosphatase PTEN (Phosphatase and Tensin Homolog) can also be assayed using this compound phosphate (OMFP) as a substrate. researchgate.netaston.ac.uk Although PTEN has a higher affinity for its natural substrate, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), OMFP serves as a suitable alternative for continuous monitoring of enzyme activity. aston.ac.uk The hydrolysis of OMFP to the fluorescent this compound (OMF) is measured to determine PTEN's phosphatase activity. researchgate.net

Assays are typically performed at room temperature in a buffer solution, and the reaction is initiated by adding OMFP. The change in fluorescence is monitored using a fluorescence spectrophotometer. This method has been used to characterize PTEN inhibitors and to study the effects of modifications, such as oxidation, on PTEN activity. researchgate.netrsc.org

Table 3: PTEN Activity Assay Details

| Parameter | Value | Source |

|---|---|---|

| Enzyme | PTEN | researchgate.netaston.ac.uk |

| Substrate | This compound phosphate (OMFP) | researchgate.netaston.ac.uk |

| OMFP Stock Solution | 20 mM in DMSO | |

| Assay Buffer | 100 mM Tris (pH 7.4) with 2 mM DTT | |

| Excitation Wavelength | 485 nm |

The hydrolysis of this compound phosphate (OMFP) is a useful tool for characterizing the activity of the plasma membrane Ca2+-ATPase. smolecule.comnih.gov This assay offers the advantage of not requiring calcium ions and provides a continuous fluorescent readout. smolecule.com The hydrolysis of OMFP by the purified erythrocyte Ca2+-ATPase serves as a direct marker of the enzyme's activity. smolecule.comnih.gov

Interestingly, the hydrolysis of OMFP by Ca2+-ATPase supports Ca2+ transport. nih.gov The activity is influenced by various factors; for instance, in the absence of Ca2+, the hydrolysis is slow but can be activated by phosphatidylserine (B164497) and controlled proteolysis. nih.gov In the presence of calmodulin, the Ca2+ concentration for optimal activity is around 50 µM. nih.gov This specific activity allows OMFP to be used as a continuous fluorescent marker to study the reaction cycle of plasma membrane Ca2+-ATPases. nih.gov

This compound phosphate (3-OMFP) serves as a substrate for the phosphatase reaction catalyzed by Na+/K+-ATPase, and its properties differ significantly from the more common substrate, p-nitrophenyl phosphate (NPP). nih.gov Notably, 3-OMFP exhibits a much lower Michaelis constant (Km), indicating a higher affinity for the enzyme, and a higher maximum velocity (Vmax), suggesting a faster turnover rate. smolecule.comnih.gov

The hydrolysis of 3-OMFP by Na+/K+-ATPase is sensitive to pH, with reductions in pH decreasing both the Km and Vmax for K+-activated hydrolysis. nih.gov The enzyme also shows different responses to inhibitors when using 3-OMFP compared to NPP. smolecule.com For example, dimethyl sulfoxide (B87167) (Me2SO) inhibits the reaction with 3-OMFP, whereas it stimulates it with NPP. nih.gov These distinct characteristics make 3-OMFP a valuable tool for detailed kinetic investigations of the Na+/K+-ATPase phosphatase reaction. nih.govphysiology.org

Table 4: Comparison of Substrates for Na+/K+-ATPase Phosphatase Activity

| Parameter | This compound phosphate (3-OMFP) | p-nitrophenyl phosphate (NPP) | Source |

|---|---|---|---|

| Km | 2 orders of magnitude lower | Higher | nih.gov |

| Vmax | 2 times greater | Lower | nih.gov |

| Effect of Me2SO | Inhibits | Stimulates | nih.gov |

The fluorogenic substrate this compound phosphate (OMFP) is a highly effective substrate for CDC25 phosphatases, exhibiting a significantly faster reaction rate compared to other substrates like p-nitrophenyl phosphate (PNPP). core.ac.uk The dephosphorylated product is fluorescent, which allows for highly sensitive and continuous monitoring of the reaction, providing a full kinetic profile for each assay. core.ac.uknih.gov

This assay is widely used to screen for and characterize inhibitors of CDC25 phosphatases, which are important targets in cancer therapy. core.ac.uknih.govfrontiersin.org For instance, the inhibitory activity of novel quinonoid derivatives and other small molecules against CDC25 isoforms A, B, and C has been evaluated using this method. nih.gov The results are typically expressed as the percentage of inhibition of CDC25 phosphatase activity compared to a control. nih.gov The assay can also be used to determine the IC50 values of these inhibitors. nih.govaacrjournals.org

Investigation of Na+/K+-ATPase Phosphatase Reaction Kinetics

Substrate for Cytochrome P450 Enzyme Research

This compound (OMF) serves as a valuable fluorogenic substrate in the study of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism and the biotransformation of various compounds. smolecule.comadipogen.combiomol.comvwr.com Its utility stems from the O-demethylation reaction catalyzed by specific CYP isoforms, which converts the non-fluorescent OMF into the highly fluorescent product, fluorescein. This enzymatic conversion allows for the real-time monitoring of enzyme activity through fluorescence detection. smolecule.com

Selective Fluorometric Substrate for CYP2C19

This compound has been identified as a selective fluorometric substrate for cytochrome P450 2C19 (CYP2C19). smolecule.combiomol.comvwr.comresearchgate.net Its selectivity is notably concentration-dependent. At lower concentrations, typically 1 µM or less, the O-demethylation of OMF to fluorescein is predominantly catalyzed by CYP2C19. smolecule.comresearchgate.netresearchgate.net This characteristic allows researchers to specifically investigate the activity of CYP2C19 in complex biological samples like human liver microsomes. smolecule.comresearchgate.net

Kinetic studies have been conducted to characterize the interaction between OMF and CYP2C19. In human liver microsomes, the O-demethylation of OMF exhibited two-enzyme kinetics, with the high-affinity component attributed to CYP2C19. researchgate.net The Michaelis constant (Km) for the high-affinity component was determined to be approximately 1.14 ± 0.90 µM, with a maximum velocity (Vmax) of 11.3 ± 4.6 pmol/mg/min. researchgate.net In studies using recombinant CYP2C19, the Km value for OMF was found to be around 2.3 ± 0.8 µM and 1.18 ± 0.06 µM in separate investigations. researchgate.netacs.org

To enhance the specificity of assays for CYP2C19, inhibitors of other CYP isoforms, such as sulfaphenazole (B1682705) for CYP2C9, are sometimes included. researchgate.net This approach minimizes the contribution of other enzymes to OMF metabolism, ensuring a more accurate assessment of CYP2C19 activity. researchgate.net

Interactive Table: Kinetic Parameters of this compound with CYP2C19

| Enzyme Source | Km (µM) | Vmax (pmol/mg/min) | Reference |

|---|---|---|---|

| Human Liver Microsomes (High-affinity component) | 1.14 ± 0.90 | 11.3 ± 4.6 | researchgate.net |

| Recombinant CYP2C19 | 2.3 ± 0.8 | Not Reported | researchgate.net |

| Recombinant CYP2C19 | 1.18 ± 0.06 | Not Reported | acs.org |

| Recombinant CYP2C19 | 3.0 | Not Reported | biorxiv.org |

Application in CYP1A1 Activity Studies

In addition to its use with CYP2C19, this compound also serves as a substrate for cytochrome P450 1A1 (CYP1A1). smolecule.comadipogen.combiomol.comvwr.comchemodex.com However, the metabolism of OMF by CYP1A1 generally occurs at higher substrate concentrations, reducing its selectivity for this particular isozyme. smolecule.comresearchgate.net Despite this, OMF can still be employed in studies investigating CYP1A1 activity, often in conjunction with selective inhibitors to differentiate its activity from other P450 enzymes. researchgate.net The enzymatic reaction involves the cleavage of the OMF molecule by CYP1A1, leading to the release of a fluorescent product that can be quantified to determine enzyme activity. smolecule.com

Implications in Drug Metabolism and Drug-Drug Interactions

The application of this compound as a substrate for key drug-metabolizing enzymes like CYP2C19 has significant implications for drug metabolism and the study of drug-drug interactions (DDIs). smolecule.comopenaccessjournals.comopenaccessjournals.com Understanding how new chemical entities inhibit or induce CYP enzymes is a critical step in drug development to predict potential DDIs. iqvia.combioivt.com

Fluorometric high-throughput inhibition assays using substrates like OMF are widely employed in the preclinical stages of drug discovery to screen for potential interactions. researchgate.netresearchgate.net By measuring the inhibition of OMF metabolism in the presence of a test compound, researchers can determine the inhibitory potential of that compound on CYP2C19. researchgate.netacs.org For instance, a series of omeprazole-based analogues were assessed for their inhibitory activity against CYP2C19-catalyzed OMF metabolism to develop a pharmacophore model for CYP2C19 inhibition. acs.org

These in vitro assays provide valuable data, such as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), which help in assessing the risk of clinical DDIs. iqvia.comjst.go.jp The use of OMF in such assays offers a sensitive and efficient method for screening large numbers of compounds. researchgate.net

Detection and Profiling of Sulfatase Activities

A derivative of this compound, this compound-sulfate (MFS), has been developed as a fluorogenic probe for detecting sulfatase activity. nih.govnih.govacs.org Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters and are involved in various biological processes. nih.govresearchgate.net

MFS itself is colorless and non-fluorescent. nih.gov However, upon enzymatic hydrolysis by a sulfatase, it is converted to this compound, which is fluorescent. nih.gov This "turn-on" fluorescence provides a direct measure of sulfatase activity. MFS has been validated with commercial sulfatases and used to detect sulfatase activity in mycobacterial lysates. nih.gov

Kinetic studies with a sulfatase from abalone entrails revealed a KM value of 1070 ± 420 µM and a Vmax of 10.4 ± 3.3 pmoles/sec for MFS. nih.gov This probe has been used in gel-resolved assays to reveal species-specific sulfatase banding patterns in various mycobacterial species, demonstrating its utility in profiling sulfatase activities. nih.govnih.govacs.org

Application in Carboxylesterase (CES) Assays (e.g., CES1)

Fluorogenic probes based on the this compound scaffold have been developed to study the activity of carboxylesterases (CES), particularly CES1. eiu.edueiu.edu Carboxylesterases are serine hydrolases that play a crucial role in the metabolism of many ester-containing drugs. eiu.edunih.govresearchgate.net

Researchers have designed probes, such as MCP-Et, which are derivatives of this compound, to be specific substrates for CES1 over CES2. eiu.edu These probes are designed to mimic known CES1-substrate drugs, allowing for a more targeted analysis of drug-specific CES1 activity. eiu.edu Upon hydrolysis by CES1, these non-fluorescent probes release a fluorescent product, enabling the measurement of enzyme activity in vitro and in live cells. eiu.edueiu.edu This approach simplifies the analysis of CES1 activity compared to traditional chromatographic methods and is valuable for studying CES1-mediated drug-drug interactions. eiu.edu

Development of High-Throughput Screening (HTS) Platforms for Enzyme Modulators

The fluorescent properties of this compound and its derivatives make them highly suitable for the development of high-throughput screening (HTS) platforms for identifying enzyme modulators. nih.govresearchgate.netnih.gov HTS assays are essential in early drug discovery for rapidly screening large chemical libraries to find compounds that can alter the activity of a target enzyme. nih.govmdpi.com

Fluorogenic substrates like OMF and its phosphate derivative, this compound phosphate (OMFP), are commonly used in HTS assays for various enzymes, including cytochrome P450s and phosphatases. nih.govnih.gov The assays are typically performed in microtiter plates (e.g., 384- or 1536-well formats) and the fluorescence signal, indicative of enzyme activity, is measured using a plate reader. smolecule.combiorxiv.org

The advantages of using these probes in HTS include:

Sensitivity: The high quantum yield of the fluorescent product allows for the detection of low levels of enzyme activity.

Real-time monitoring: The continuous production of the fluorescent signal enables kinetic analysis of enzyme inhibition or activation. smolecule.com

Miniaturization: The assays can be adapted to small volumes, reducing the consumption of reagents and test compounds. nih.gov

For example, a 384-well plate-based fluorogenic kinetic enzyme assay system, pFluor50, was developed using OMF as the substrate for CYP2C19 to screen for inhibitors. biorxiv.org Similarly, OMFP has been utilized in HTS assays to identify modulators of protein tyrosine phosphatases. nih.govnih.gov The development of such HTS platforms significantly accelerates the discovery of new drug candidates and chemical tools for studying enzyme function. nih.govmdpi.com

Screening for Phosphatase Inhibitors and Activators

The fluorogenic substrate this compound phosphate (OMFP) is a valuable tool in high-throughput screening (HTS) for identifying potential inhibitors and activators of various phosphatases. nih.gov The principle of these assays lies in the enzymatic hydrolysis of the non-fluorescent OMFP to the highly fluorescent this compound (OMF), a reaction that can be monitored in real-time to determine enzyme activity. mdpi.com This method offers a sensitive and efficient means to screen large numbers of compounds for their effects on phosphatase function.

Several studies have successfully employed OMFP-based assays for this purpose. For instance, an HTS assay was optimized for the Eya2 phosphatase using OMFP as a substrate, leading to the identification of several small-molecule inhibitors. researchgate.net This assay, miniaturized to a 1536-well plate format, demonstrated robustness with a high Z' factor, a statistical indicator of assay quality. researchgate.net Similarly, OMFP has been used in HTS campaigns to find inhibitors of protein phosphatase 1 (PP1) and protein phosphatase 5 (PP5), resulting in the discovery of novel inhibitory compounds. nih.gov The assay's utility extends to various members of the protein tyrosine phosphatase (PTP) family, where OMFP is a widely used generic substrate for identifying modulators of their activity. nih.govbenthamscience.com

The application of OMFP is not limited to inhibitor screening. It is also utilized to find activators of phosphatase activity. The versatility of OMFP is further demonstrated in its use with different assay formats, including droplet-based microfluidics for analyzing phosphatase activity and inhibition, which offers advantages in terms of sample volume and cost-effectiveness. mdpi.com

Table 1: Examples of Phosphatase Inhibition/Activation Screening using OMFP

| Enzyme Target | Assay Format | Key Findings | Reference |

| Eya2 Phosphatase | 1536-well plate HTS | Identification of three primary hit inhibitor compounds. | researchgate.net |

| PP1 and PP5 | 1536-well plate uHTS | Discovery of 4 novel PP1 inhibitors and ~30 related PP5 inhibitors. | nih.gov |

| Cdc25A, B, and C | 96-well fluorometric assay | Kit designed for screening inhibitors and modulators. | mblbio.com |

| Dual specificity phosphatase 22 (DUSP22) | Droplet-based microfluidic chip | Successful dose-response inhibition study with ethyl-3,4-dephostatin. | mdpi.com |

| Protein Tyrosine Phosphatases (general) | Microtiter plates (384- or 1536-well) | OMFP is a widely used substrate for HTS of PTP modulators. | nih.gov |

High-Throughput Assays for CYP Enzyme Inhibition

Derivatives of this compound are instrumental in high-throughput screening (HTS) assays designed to identify inhibitors of cytochrome P450 (CYP) enzymes. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions. researchgate.net Fluorometric assays using these derivatives in recombinant human enzymes provide a rapid and reliable method for assessing the inhibitory potential of a large number of compounds early in the drug discovery process. researchgate.net

Specifically, this compound (OMF) serves as a selective fluorometric substrate for CYP2C19 in human liver microsomes. acs.orgresearcher.life The metabolism of OMF by CYP2C19 produces a fluorescent product, allowing for the quantification of enzyme activity and, consequently, its inhibition by test compounds. acs.org This assay has been validated and used to determine the IC50 values of known inhibitors, demonstrating its reproducibility and utility in HTS. biorxiv.orgmdpi.com

The application of this compound and its derivatives extends to other CYP isoforms as well. For example, a fluorogenic-based kinetic assay system, pFluor50, was developed for HTS of inhibitors for six major human CYPs, including CYP2C19, using this compound as the substrate for this specific isoform. biorxiv.orgmdpi.com This system allows for the rapid screening and characterization of potential therapeutic candidates for their effects on CYP-mediated metabolism. biorxiv.orgmdpi.com The use of such fluorogenic probes in multiwell plate formats is a common strategy for efficiently screening the inhibitory potencies of a wide range of drugs and other chemical compounds. nih.gov

Table 2: High-Throughput CYP Inhibition Assays Using this compound

| CYP Isoform | Substrate | Assay Format | Key Application | Reference |

| CYP2C19 | This compound | Recombinant CYP2C19 | Assessment of omeprazole-based analogues as inhibitors. | acs.org |

| CYP2C19 | This compound | Human liver microsomes | Evaluation of selective fluorometric substrates for inhibition studies. | researcher.life |

| CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4 | This compound (for CYP2C19) | 384-well microtiter plate | pFluor50 kinetic assay system for HTS of inhibitors. | biorxiv.orgmdpi.com |

| CYP1A2, 2D6, 3A4, 2C9, 2C19 | Fluorogenic Probes | Microtiter plate assays | HTS of inhibitory potential of new drugs. | researchgate.net |

Enzyme Kinetics and Reaction Mechanism Studies

The unique properties of this compound and its derivatives make them valuable tools for in-depth studies of enzyme kinetics and reaction mechanisms.

Determination of Michaelis-Menten Kinetic Parameters

This compound and its phosphate derivative, OMFP, are widely used substrates for determining the Michaelis-Menten kinetic parameters, K_m and V_max, for various enzymes. utah.eduucl.ac.ukpharmacy180.com The enzymatic conversion of these substrates results in a fluorescent product, allowing for continuous monitoring of the reaction rate, which is essential for kinetic analysis.

For instance, with the (Na+ + K+)-ATPase, OMFP exhibits a K_m that is two orders of magnitude lower and a V_max that is two times greater than the commonly used substrate p-nitrophenyl phosphate, indicating a higher affinity and faster turnover. nih.gov In studies of CYP2C19, the K_m for the metabolism of this compound was determined in recombinant systems to be approximately 1.18 µM to 3.0 µM. acs.orgbiorxiv.org These kinetic parameters are crucial for understanding the enzyme's efficiency and its interaction with the substrate. ucl.ac.uk

The determination of K_m and V_max is a fundamental aspect of characterizing enzyme activity and is a prerequisite for more complex inhibition studies. acs.orgutah.edu By establishing these baseline kinetics, researchers can more accurately assess the potency and mechanism of enzyme inhibitors.

Table 3: Michaelis-Menten Kinetic Parameters Determined Using this compound and Derivatives

| Enzyme | Substrate | K_m (µM) | V_max | Reference |

| (Na+ + K+)-ATPase | This compound phosphate | Significantly lower than p-nitrophenyl phosphate | Two times greater than p-nitrophenyl phosphate | nih.gov |

| Recombinant CYP2C19 | This compound | 1.18 ± 0.06 | Not specified | acs.org |

| Recombinant CYP2C19 | This compound | 3.0 | Not specified | biorxiv.org |

| pFluor50 CYP2C19 | This compound | 2.6 | 16.9 nmol/min (with 2 mg/ml enzyme mix) | biorxiv.org |

| Cdc25B | This compound phosphate | Not specified | Not specified | pnas.org |

Analysis of Enzyme Hydrolysis Mechanisms

The hydrolysis of this compound phosphate (OMFP) serves as a model reaction for investigating the mechanisms of various phosphatases. The lipophobic and highly polar nature of OMFP leads to the localization of induced fluorescence at the cell surface, suggesting that it is primarily a substrate for membrane-bound phosphatases rather than intracellular ones. capes.gov.br This characteristic allows for the specific study of these surface enzymes.

Studies using OMFP have provided insights into the reaction pathways of enzymes like the (Na+ + K+)-ATPase. nih.gov For example, research has suggested the existence of alternative reaction pathways for this enzyme in the absence of sodium ions, which are more readily available to OMFP compared to other substrates. nih.gov Furthermore, the hydrolysis of OMFP by plasma membrane Ca2+-ATPase has been shown to support Ca2+ transport, a highly specific activity that can be used to evaluate partial steps of the enzyme's reaction cycle. nih.gov The competitive inhibition of OMFP hydrolysis by other substrates, such as p-nitrophenyl phosphate, further aids in elucidating the enzyme's mechanism. nih.gov

Investigation of Enzyme-Substrate Interactions and Binding Affinities

This compound and its derivatives are valuable probes for studying the interactions between enzymes and their substrates, as well as for determining binding affinities. The fluorescent nature of the product of enzymatic reactions involving these compounds allows for sensitive detection of binding events and subsequent catalytic activity.

For example, in the study of (Na+ + K+)-ATPase, the significantly lower K_m value for OMFP compared to p-nitrophenyl phosphate indicates a higher binding affinity of the enzyme for OMFP. nih.gov This difference in affinity can be attributed to differential effects of ligands on the enzyme's conformation. nih.gov

Furthermore, in the context of plasma membrane Ca2+-ATPase, the hydrolysis of OMFP is influenced by various factors that affect enzyme-substrate interactions. For instance, the presence of calmodulin and varying concentrations of Ca2+ modulate the enzyme's activity towards OMFP, providing insights into the regulatory mechanisms and binding events within the enzyme's reaction cycle. nih.gov The competitive inhibition of OMFP hydrolysis by ATP and p-nitrophenyl phosphate also sheds light on the binding sites and conformational changes of the enzyme. nih.gov

Cellular and Live Cell Imaging Applications of 3 O Methylfluorescein Based Probes

Visualization of Cellular Structures and Physiological Processes

The release of fluorescent 3-O-methylfluorescein from targeted probes enables the high-resolution visualization of specific cellular components and the spatial distribution of physiological activities. By designing probes that react with specific analytes, researchers can map the location of these molecules within living cells.

For instance, fluorescent probes have been developed to detect and image pools of labile metal ions. Probes like FluTPA2 are membrane-permeable and can enter living cells to visualize the presence and location of intracellular copper(I) ions. researchgate.netbohrium.comacs.org Similarly, the IG1-FM probe was designed to map labile iron(II) pools, showing a uniform staining pattern that highlights the distribution of this essential metal ion within the cell. nih.govpnas.org The fluorescence generated by the release of the this compound reporter from these probes acts as a beacon, pinpointing the subcellular regions where these metal ions are concentrated or are undergoing dynamic changes. This approach transforms transient components like ion pools into visible structures, providing critical insights into metal homeostasis and its role in cellular function.

Real-Time Monitoring of Intracellular Biochemical Events

A key advantage of this compound-based probes is their utility in the real-time monitoring of intracellular biochemical processes. rsc.org The rate of fluorescence increase directly corresponds to the rate of the biochemical reaction being studied, allowing for kinetic analysis within the complex environment of a living cell.

Enzyme activity is a primary application for this real-time monitoring. Fluorogenic substrates such as this compound phosphate (B84403) (OMFP) are used to measure the activity of enzymes like alkaline phosphatase. acs.org As the enzyme catalyzes the dephosphorylation of OMFP, the highly fluorescent product, this compound (OMF), is generated. acs.org By measuring the fluorescence intensity over time, researchers can quantify enzyme kinetics dynamically. acs.orgresearchgate.net This method has also been adapted for detecting metal-ion-induced reactions. For example, the probe IG1-FM shows a time-dependent increase in fluorescence upon reaction with Fe(II), enabling the monitoring of changes in labile iron pools over extended periods. nih.govpnas.org Similarly, probes designed for Cu(II) detection show a significant enhancement in fluorescence emission over time upon reacting with the ion. researchgate.net This capacity for real-time measurement is crucial for understanding the dynamic regulation of metabolic pathways, signal transduction, and cellular responses to stimuli.

Single-Cell Analysis using Microfluidic Platforms

Microfluidic technology, which enables the manipulation of fluids in channels with micrometer dimensions, has been combined with this compound-based assays to achieve high-throughput analysis at the single-cell level.

Droplet-based microfluidics provides a powerful platform for performing millions of individual experiments by encapsulating single cells in picoliter-sized aqueous droplets within an oil stream. acs.org These droplets function as independent micro-reactors, confining the cell and any reaction products. acs.orgresearchgate.net This technology has been effectively used to measure enzyme activity in single cells using this compound phosphate (OMFP). acs.orgnih.govmdpi.com

In a hallmark study, individual Escherichia coli cells expressing the enzyme alkaline phosphatase were encapsulated in picoliter droplets along with the fluorogenic substrate OMFP. acs.orgnih.govmdpi.com The enzyme, located in the cell's periplasm, hydrolyzes the non-fluorescent OMFP into the highly fluorescent this compound (OMF). acs.org The confinement of the fluorescent product within the droplet allows its concentration to build up, enabling sensitive detection via laser-induced fluorescence. acs.org By measuring the fluorescence of individual droplets at different points along the microfluidic channel, researchers can obtain time-resolved kinetic data for the enzyme from a single cell. acs.orgresearchgate.net This method has also been applied to analyze the activity of other enzymes, such as dual specificity phosphatase 22 (DUSP22), in droplets with volumes of approximately 340 picoliters. mdpi.comnih.gov

| Parameter | Description | Reference |

| Technology | Droplet-Based Microfluidics | acs.orgmdpi.com |

| Substrate | This compound phosphate (OMFP) | acs.orgnih.govmdpi.com |

| Enzyme | Alkaline Phosphatase, DUSP22 | acs.orgmdpi.commdpi.com |

| Product | This compound (OMF) | acs.orgmdpi.com |

| Application | High-throughput, single-cell enzyme kinetics | researchgate.netmdpi.com |

| Droplet Volume | Picoliter (pL) scale (e.g., ~340 pL) | mdpi.comnih.gov |

The ability to measure enzyme activity in single cells using droplet microfluidics constitutes a form of single-cell proteomic analysis. nih.govmdpi.com By quantifying the functional output of a specific enzyme (a protein), researchers can study cellular heterogeneity within a population. nih.gov This is particularly valuable because even genetically identical cells can exhibit significant variations in protein expression and activity. nih.gov The high-throughput nature of droplet microfluidics allows for the rapid screening of thousands or millions of cells, which is essential for identifying rare cells with specific characteristics or for studying the distribution of protein activity across a population. mdpi.com For example, assaying alkaline phosphatase activity in individual E. coli cells demonstrates a direct application of this principle for proteomic analysis. mdpi.comsemanticscholar.org

While this compound-based assays directly measure protein function, the droplet microfluidics platform itself is a versatile tool for broader single-cell analysis, including genomics. The same platforms that encapsulate single cells for enzyme assays can be adapted to encapsulate cells with reagents for genetic analysis, such as primers and beads for PCR amplification. semanticscholar.org This integration of functional proteomic assays with genomic analysis in the same high-throughput platform provides a powerful approach to connect genotype to phenotype at the single-cell level.

Enzyme Activity Measurement in Picoliter Droplets

Development of Fluorescent Sensors for Specific Intracellular Analytes

A significant area of research is the design of specialized "turn-on" fluorescent probes that are activated by specific intracellular analytes. Many of these sensors are engineered to release this compound or a related derivative upon reaction, leveraging its robust fluorescent properties for detection. The design typically involves linking a recognition moiety (a "trigger") that selectively interacts with the analyte to a caged, non-fluorescent form of the fluorophore.

The detection of redox-active metals like copper and iron is crucial for understanding cellular physiology and disease, but it is challenging due to their paramagnetic nature, which can quench fluorescence. nih.govresearchgate.net Activity-based sensing probes that undergo an irreversible chemical reaction with the metal ion to release a fluorophore overcome this challenge. nih.govresearchgate.net

Copper (Cu(II) and Cu(I)) Detection : Several probes have been developed for the selective detection of copper ions. A probe named FluHMPP was designed based on an oxidative C-O bond cleavage reaction. researchgate.netacs.org It shows a selective "turn-on" fluorescence response to Cu(II), which catalyzes the oxidation of the fluorescein (B123965) fragment into the highly fluorescent 3'-O-methylfluorescein methyl ester (MFME) . researchgate.netacs.org Confocal microscopy has confirmed its use for detecting Cu(II) in living cells. researchgate.netacs.org For the detection of Cu(I), probes such as FluTPA1 and FluTPA2 have been created. researchgate.netbohrium.comacs.org In these probes, a copper-binding ligand (tris[(2-pyridyl)methyl]amine or TPA) is linked to a reduced fluorescein platform. researchgate.netbohrium.com The probe selectively reacts with copper ions, leading to the release of the fluorescent product O-methylfluorescein , enabling the visualization of Cu(I) in live cells. researchgate.netbohrium.comacs.org Another probe for Cu(I) relies on the cleavage of a benzylic-ether C-O bond to yield 3′-O-methylfluorescein with a greater than 100-fold increase in fluorescence. rsc.org

Iron (Fe(II)) Detection : To image labile Fe(II) pools, a tandem activity-based sensing and labeling probe, IG1-FM , was developed. nih.govpnas.org This probe couples an Fe(II)-responsive 1,2,4-trioxolane (B1211807) (TRX) trigger to a modified this compound reporter. nih.govpnas.org The reaction with Fe(II) uncages the fluorophore and simultaneously generates a reactive species that covalently binds to nearby proteins. nih.gov This trapping mechanism enhances cellular retention, which is a significant improvement over the free This compound product of a control probe (IG1), as the free dye shows poor cellular retention and is quickly washed out of cells. nih.govpnas.org This strategy allows for robust, long-term imaging of intracellular labile Fe(II) pools. nih.govpnas.org

| Probe Name | Target Analyte | Fluorescent Product | Mechanism | Reference |

| FluHMPP | Cu(II) | 3'-O-methylfluorescein methyl ester (MFME) | Oxidative C-O bond cleavage | researchgate.netacs.org |

| FluTPA2 | Cu(I) | O-methylfluorescein | Cu(I)-mediated reaction | researchgate.netbohrium.comacs.org |

| IG1-FM | Fe(II) | Modified this compound | Fe(II)-mediated trigger release and covalent labeling | nih.govpnas.org |

Ratiometric pH Sensing in Subcellular Compartments (e.g., Mitochondria)

Maintaining a stable pH within subcellular organelles is vital for numerous cellular functions, and deviations can be indicative of pathological states. rsc.orgnih.gov Mitochondria, for instance, typically maintain a slightly alkaline pH of approximately 8.0, which is essential for the production of ATP. nih.gov Fluorescent probes based on the fluorescein scaffold have been developed to measure these pH levels ratiometrically, a technique that enhances measurement accuracy. frontiersin.org

Ratiometric sensing overcomes limitations of simple intensity-based measurements, which can be affected by factors like probe concentration, photobleaching, or fluctuations in excitation light. mdpi.comntnu.no This method typically involves measuring the ratio of fluorescence intensities at two different wavelengths, providing a self-calibrated signal that is more robust and reliable. frontiersin.orgmdpi.com

A notable example of this approach is the development of mitochondria-targeted ratiometric pH sensors. One such sensor, Mito-pH, was constructed by chemically linking a pH-sensitive fluorescein isothiocyanate (FITC) fluorophore to a pH-insensitive hemicyanine group. rsc.orgnih.govscienceopen.com The hemicyanine component serves a dual purpose: it acts as a reference fluorophore and, due to its lipophilic cationic nature, specifically targets the probe to the mitochondria. rsc.orgnih.govscienceopen.com

The sensing mechanism of probes like Mito-pH relies on the pH-dependent spectral properties of the fluorescein moiety. scienceopen.com In response to changes in pH, the fluorescein component exhibits a change in its fluorescence intensity, while the reference dye's fluorescence remains stable. By calculating the ratio of the two emission intensities (or in some cases, using dual excitation), a precise determination of the mitochondrial pH (pHm) can be made. rsc.orgscienceopen.com These probes have demonstrated a linear and reversible response to pH in ranges relevant to cellular physiology (e.g., pH 6.15 to 8.38), making them suitable for tracking pH fluctuations in live cells during various cellular processes. rsc.orgnih.govscienceopen.com

Table 1: Characteristics of a Mitochondria-Targeted Ratiometric pH Sensor

| Feature | Description | Reference |

|---|---|---|

| Sensor Name | Mito-pH | rsc.orgscienceopen.com |

| Sensing Component | Fluorescein isothiocyanate (FITC) | rsc.orgscienceopen.com |

| Reference/Targeting | Hemicyanine group (lipophilic, cationic) | rsc.orgscienceopen.com |

| Sensing Principle | Ratiometric (dual excitation/dual emission) | rsc.orgscienceopen.com |

| Target Organelle | Mitochondria | nih.govrsc.orgscienceopen.com |

| Linear pH Range | 6.15 - 8.38 | rsc.orgnih.govscienceopen.com |

| Application | Tracking mitochondrial pH fluctuation in live cells | rsc.orgnih.govscienceopen.com |

Comparative Analysis and Future Directions in 3 O Methylfluorescein Research

Comparison with Conventional Fluorescent Probes and Substrates

3-O-Methylfluorescein (3-OMF) and its derivatives have emerged as valuable tools in biochemical and cellular analysis, offering distinct characteristics when compared to conventional fluorescent probes. Their utility is particularly evident when examining enzyme activities, where the enzymatic conversion of a non-fluorescent derivative to the highly fluorescent 3-OMF provides a direct measure of activity.

A key area of application for 3-OMF derivatives is in phosphatase assays, where this compound phosphate (B84403) (3-OMFP) serves as a fluorogenic substrate. mdpi.comnih.gov Upon enzymatic dephosphorylation, 3-OMFP is converted to 3-OMF, resulting in a significant increase in fluorescence. mdpi.com This "turn-on" fluorescent response is a common mechanism for probes of this class.

In comparison to other phosphatase substrates, such as p-nitrophenyl phosphate (pNPP), 3-OMFP exhibits a significantly lower Michaelis constant (Km) and a higher maximum velocity (Vmax) for the reaction catalyzed by Na+/K+-ATPase, indicating a higher affinity and faster turnover rate. nih.gov Furthermore, many conventional methods for assessing phosphatase activity require large sample volumes or additional chemical modifications like fluorescent dye conjugation, which can be costly and cumbersome. mdpi.com The use of 3-OMFP in droplet-based microfluidics offers a more cost-effective and high-throughput alternative. mdpi.com

For sulfatase activity, this compound-sulfate (MFS) has been developed as a fluorogenic probe. nih.gov Unlike many fluorescein-based probes that require two hydrolysis steps to become fluorescent, MFS is a single-modification probe that is non-fluorescent until enzymatically cleaved. nih.gov This provides a more direct and potentially faster read-out. When compared to other sulfatase substrates like 4-methylumbelliferyl sulfate (B86663) (4-MUS) and DDAO-sulfate, MFS offers detection in the middle of the visible spectrum, making it compatible with a broader range of common laboratory instruments. nih.gov

In the context of cytochrome P450 (CYP) enzyme assays, this compound is a substrate for CYP2C19 and CYP1A1. uef.fismolecule.com It offers concentration-dependent selectivity, which can be an advantage over other less specific substrates. smolecule.com While other profluorescent CYP substrates like certain coumarin (B35378) derivatives exist, 3-OMF provides an alternative with different spectral properties and enzyme selectivity. uef.fi

Table 1: Comparison of this compound Derivatives with Conventional Fluorescent Probes

| Feature | This compound Derivatives (e.g., 3-OMFP, MFS) | Conventional Probes (e.g., pNPP, 4-MUS, DDAO-sulfate) |

| Detection Principle | Enzymatic conversion from non-fluorescent to highly fluorescent form. mdpi.comnih.gov | Often colorimetric (e.g., pNPP) or fluorescent with different spectral properties. nih.govnih.gov |

| Enzyme Affinity (Km) | Lower Km for Na+/K+-ATPase compared to pNPP, indicating higher affinity. nih.gov | Higher Km for some enzymes, indicating lower affinity. nih.gov |

| Reaction Rate (Vmax) | Higher Vmax for Na+/K+-ATPase compared to pNPP, indicating faster turnover. nih.gov | Lower Vmax for some enzymes, indicating slower turnover. nih.gov |

| Spectral Range | Emission in the middle of the visible spectrum (approx. 510-525 nm). nih.govchemodex.com | Can be at the extremes of the visible spectrum, potentially limiting instrument compatibility. nih.gov |

| Assay Format | Amenable to high-throughput screening and miniaturized formats like droplet microfluidics. mdpi.com | Some methods require larger sample volumes and are less suited for high-throughput applications. mdpi.com |

| Activation Mechanism | Often requires a single enzymatic step for fluorescence activation. nih.gov | May require multiple enzymatic steps or have more complex activation mechanisms. nih.gov |

Advantages and Limitations in Specific Research Contexts

The utility of this compound and its derivatives is highly context-dependent, with distinct advantages and limitations in various research applications.

Advantages:

High Sensitivity and Real-Time Monitoring: The conversion of non-fluorescent precursors to the highly fluorescent 3-OMF allows for sensitive and continuous monitoring of enzyme kinetics. This is particularly beneficial for studying the activity of enzymes like phosphatases and ATPases. nih.gov

High-Throughput Screening: The properties of 3-OMF derivatives make them well-suited for high-throughput screening (HTS) of potential enzyme inhibitors and activators. The simplicity of the fluorescent readout facilitates rapid and automated measurements.

Versatility in Assay Miniaturization: As demonstrated with 3-OMFP in droplet-based microfluidics, these probes are advantageous for miniaturized assay formats, enabling the analysis of small sample volumes and reducing reagent costs. mdpi.com

Specific Enzyme Substrate: this compound serves as a selective fluorometric substrate for specific cytochrome P450 enzymes, such as CYP2C19, at low concentrations, allowing for targeted investigation of their activity. smolecule.com

Broader Instrument Compatibility: With excitation and emission in the middle of the visible spectrum, 3-OMF and its derivatives can be used with a wide range of common fluorescence microscopes, plate readers, and gel imagers. nih.gov

Limitations:

pH Sensitivity: Like its parent compound fluorescein (B123965), the fluorescence of this compound can be pH-dependent. mdpi.com This can be a confounding factor in assays where pH changes occur, requiring careful buffering of the reaction conditions.

Photobleaching: Fluorescein and its derivatives are susceptible to photobleaching under intense or prolonged light exposure, which can lead to a decrease in the fluorescent signal over time and affect the accuracy of repeated measurements. mdpi.com

Concentration-Dependent Selectivity: While an advantage in some cases, the concentration-dependent selectivity of 3-OMF for certain enzymes like CYP2C19 means that at higher concentrations, its selectivity decreases as other enzymes can also metabolize it. smolecule.com

Potential for Inhibition by Assay Components: In the case of 3-OMFP hydrolysis by (Na+ + K+)-ATPase, dimethyl sulfoxide (B87167) (DMSO), a common solvent for test compounds, acts as an inhibitor, which is in contrast to its stimulating effect on the hydrolysis of pNPP. nih.gov

Table 2: Advantages and Limitations of this compound in Research

| Research Context | Advantages | Limitations |

| Enzyme Kinetics | High sensitivity for real-time monitoring. | Susceptibility to pH changes and photobleaching. mdpi.com |

| High-Throughput Screening | Simple and robust fluorescent readout. | Potential for interference from assay components. nih.gov |

| Miniaturized Assays | Requires small sample volumes, cost-effective. mdpi.com | Uniform droplet generation and control can be technically demanding. mdpi.com |

| CYP450 Profiling | Selective for specific CYPs at certain concentrations. smolecule.com | Loss of selectivity at higher substrate concentrations. smolecule.com |

| Cellular Imaging | Good spectral properties for standard equipment. nih.gov | Potential for cytotoxicity or off-target effects at high concentrations. |

Emerging Trends in the Synthesis and Application of this compound Derivatives

Research involving this compound is expanding beyond its traditional use, with emerging trends focused on the synthesis of novel derivatives and their application in increasingly sophisticated biological assays.

A significant trend is the development of new fluorogenic probes based on the this compound scaffold for detecting a wider range of enzymatic activities. For instance, the synthesis of this compound-sulfate (MFS) has opened the door to studying sulfatases in pathogens like Mycobacterium tuberculosis. nih.gov This highlights a move towards creating specialized probes for specific biological questions and diagnostic needs.

Another emerging area is the incorporation of this compound and its derivatives into advanced assay platforms. The use of 3-OMFP in droplet-based microfluidic systems for high-throughput analysis of phosphatase activity and inhibitor screening is a prime example. mdpi.com This trend combines the favorable properties of the probe with cutting-edge technology to enable large-scale experiments with minimal sample consumption.

Furthermore, there is growing interest in creating multifunctional nanoparticles that incorporate this compound. It has been used as a reactant in the synthesis of phosphate-based inorganic-organic hybrid nanoparticles, suggesting its potential role in the development of novel materials for sensing and imaging. cymitquimica.com

The synthesis of this compound itself and its derivatives is also an area of active development. While traditional methods involve the methylation of fluorescein, researchers are exploring more efficient and scalable synthesis routes to meet the growing demand for these compounds. smolecule.com

Potential for Novel Diagnostic and Therapeutic Tool Development

The unique properties of this compound and its derivatives position them as promising candidates for the development of novel diagnostic and therapeutic tools.

Diagnostic Potential:

The ability of this compound-based probes to detect specific enzyme activities with high sensitivity makes them attractive for diagnostic applications. For example, since abnormal phosphatase activity is implicated in diseases like cancer, diabetes, and neurological disorders, 3-OMFP-based assays could be developed into diagnostic tests to measure phosphatase levels in clinical samples. mdpi.com Similarly, the use of MFS to create "fingerprints" of sulfatase activity in different mycobacterial species suggests its potential for developing rapid and specific diagnostic tests for tuberculosis. nih.gov

The amenability of these probes to high-throughput and miniaturized formats could lead to the development of point-of-care diagnostic devices that are rapid, cost-effective, and require minimal sample volume. mdpi.com

Therapeutic Potential:

While this compound itself is not a therapeutic agent, its role in high-throughput screening is crucial for drug discovery. By providing a reliable method to screen large libraries of compounds for their ability to inhibit or activate key enzymes, this compound derivatives can accelerate the identification of new drug candidates. For instance, screening for inhibitors of oncogenic phosphatases like CDC25A using 3-OMFP could lead to the discovery of new anti-cancer drugs. eurofinsdiscovery.com

Furthermore, the development of fluorescently-tagged therapeutic molecules is a growing field. While not yet a primary application, the favorable spectral properties and relatively small size of this compound could make it a suitable fluorophore for conjugating to therapeutic agents to study their uptake, distribution, and target engagement in real-time.

常见问题

Q. What are the standard protocols for using 3-O-methylfluorescein phosphate (OMFP) as a fluorogenic substrate in phosphatase assays?

OMFP is hydrolyzed by phosphatases to release fluorescent this compound (OMF), enabling real-time kinetic monitoring. A typical protocol involves:

- Buffer conditions: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 500 µM OMFP, with optional additives like 1 mM DTT or 0.01% Triton X-100 to stabilize enzymes .

- Detection: Fluorescence at λex = 485 nm and λem = 525 nm, or absorbance at 477 nm for OMF quantification .

- Validation: Compare activity with para-nitrophenyl phosphate (pNPP) to confirm substrate specificity .

Q. How selective is this compound as a substrate for CYP2C19 in human liver microsomes?